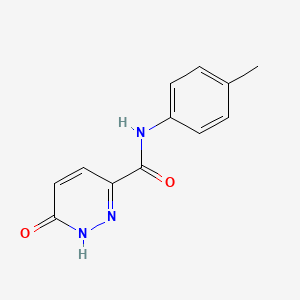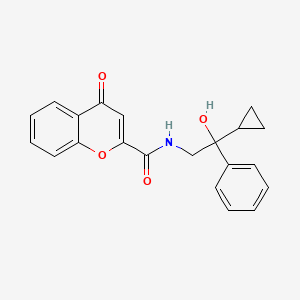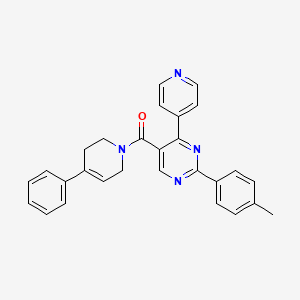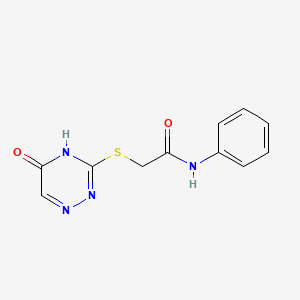![molecular formula C19H22N4O3S B2500929 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol CAS No. 1226449-41-7](/img/structure/B2500929.png)
2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Highly Regioselective Synthesis of 3,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones
The study presents a straightforward and highly selective method for synthesizing a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds feature various substituents at the 3 and 6 positions, including alkyl and aryl groups, achieved through cyclocondensation under mild basic conditions, yielding good product yields .
Synthesis of New Sulfanyl Pyrimidin-4(3H)-one Derivatives
This research aimed to synthesize new sulfanyl pyrimidin-4(3H)-one derivatives, which exhibit a broad spectrum of biological activities. The synthesis involved reactions with phenacyl bromide and other reagents, resulting in compounds with potential antimicrobial, antiviral, and anticancer properties. The study also explored the synthesis of ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts, achieving excellent yields .
Anti-inflammatory Activity of Pyrimidinyl-sulfanylmethyl-1,3,4-oxadiazole Derivatives
Derivatives of 5-[(2-disubstitutedamino-6-methyl-pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones were synthesized and tested for their anti-inflammatory activity. The results indicated that these compounds have comparable or superior anti-inflammatory effects compared to standard drugs like acetylsalicylic acid and ibuprofen .
Reactions with Carbon Electrophiles
The study describes the synthesis of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione and its derivatives through reactions with carbon electrophiles. These compounds were also evaluated for their anti-inflammatory activity, contributing to the understanding of their chemical behavior and potential therapeutic applications .
Nonclassical Antifolate Inhibitors of Thymidylate Synthase
A series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, with the aim of developing antitumor and antibacterial agents. The study found that certain derivatives with specific substituents showed significant potency against human thymidylate synthase, suggesting their potential as chemotherapeutic agents .
Domino Reaction with Heterocyclic CH Acids
The reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids was investigated. This reaction led to the formation of substituted pyrazoles and aniline derivatives, demonstrating the complexity and versatility of reactions involving pyrimidine derivatives .
Spectroscopic and Molecular Docking Study of a Potential Chemotherapeutic Agent
A comprehensive spectroscopic analysis (FT-IR and FT-Raman) was conducted on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. The study included vibrational assignments, HOMO-LUMO, NBO, and MEP analysis, as well as molecular docking to predict the compound's potential as a chemotherapeutic agent, particularly against GPb, suggesting possible anti-diabetic properties .
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed novel structures derived from related scaffolds, demonstrating potent activities against specific pathogens. For instance, compounds designed around similar frameworks have shown significant in vitro activity against Helicobacter pylori, a gastric pathogen, including strains resistant to common treatments. These compounds also exhibited low minimal inhibition concentrations, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
- The synthesis of novel 1H-1,4-Diazepine derivatives and their biological activities, including antimicrobial, antifungal, and anthelmintic activities, have been characterized, showcasing the versatility of pyrimidinol derivatives in medicinal chemistry (Kumar & Joshi, 2010).
Biological Activities and Applications
- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings indicate the broad therapeutic applications of compounds related to the core structure (Faheem, 2018).
- Another study on pyrazole carbaldehyde derivatives synthesized from related precursors indicated promising biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory effects. The study underscores the relevance of such compounds in developing new therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Chemical and Physical Analysis
- Research into the thermodynamic properties of compounds containing oxadiazole as corrosion inhibitors for mild steel in sulfuric acid medium showcases the potential industrial applications of these compounds in protecting metals from corrosion. This underlines the multifaceted applications of pyrimidinol and related derivatives beyond biomedicine (Bouklah et al., 2006).
Design and Development of New Compounds
- A study highlighted the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities. This research path reflects the ongoing interest in modifying and enhancing the core structure for increased efficacy and specificity in various biological applications (Wanare, 2022).
properties
IUPAC Name |
2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-5-14-10-16(24)21-19(20-14)27-11-17-22-18(23-26-17)13-6-8-15(9-7-13)25-12(2)3/h6-10,12H,4-5,11H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGOPXFIDAIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)









![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)